molecular formula C13H18N2O B10838931 [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine

[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine

Cat. No.: B10838931
M. Wt: 218.29 g/mol
InChI Key: VIEWFQAHIRFETA-UHFFFAOYSA-N
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Description

[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has a methoxy group at the 6-position of the indole ring and a dimethylamine group attached to the ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring . For the specific synthesis of this compound, the starting materials would include 6-methoxyindole and an appropriate ethylating agent to introduce the ethyl-dimethylamine side chain.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while substitution reactions could introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: In chemistry, [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, indole derivatives are studied for their potential therapeutic properties. This compound may be investigated for its effects on cellular processes and its potential as a lead compound for drug development .

Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. This compound could be explored for its pharmacological properties and potential therapeutic applications .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. The unique properties of this compound make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact mechanism of action would depend on the specific context in which the compound is used, such as its binding affinity to certain receptors or its ability to modulate specific signaling pathways .

Comparison with Similar Compounds

    5-Methoxytryptamine: Another indole derivative with a methoxy group at the 5-position.

    6-Methoxyindole: A simpler indole derivative with a methoxy group at the 6-position.

    Tryptamine: A naturally occurring indole derivative with a similar structure but lacking the methoxy group.

Uniqueness: What sets [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine apart from these similar compounds is the presence of both the methoxy group at the 6-position and the dimethylamine group on the ethyl side chain. This unique combination of functional groups may confer distinct biological and chemical properties, making it a compound of interest for further research and development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(6-methoxyindol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H18N2O/c1-14(2)8-9-15-7-6-11-4-5-12(16-3)10-13(11)15/h4-7,10H,8-9H2,1-3H3

InChI Key

VIEWFQAHIRFETA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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